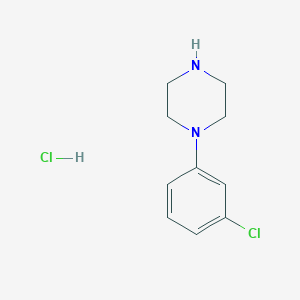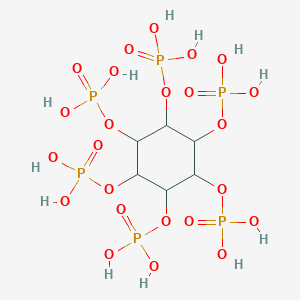![molecular formula C5H8N2O3S B124725 tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide CAS No. 150018-65-8](/img/structure/B124725.png)
tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide, also known as TDZD-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. TDZD-8 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in disease development. Specifically, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme involved in the development of Alzheimer's disease and cancer. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
生化和生理效应
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in disease development, as well as to have anti-inflammatory, anti-cancer, and neuroprotective properties. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has several advantages for use in laboratory experiments. This compound is relatively small and easy to synthesize, making it a cost-effective option for researchers. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating disease pathways. However, there are also limitations to the use of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide in laboratory experiments. This compound has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
未来方向
There are several future directions for research on tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide. One potential avenue of research is to investigate the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of GSK-3, an enzyme involved in the development of Alzheimer's disease, and may therefore have potential as a disease-modifying therapy. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to have anti-cancer properties, and further research in this area may lead to the development of new cancer treatments. Finally, investigations into the potential of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide as a neuroprotective agent may lead to the development of therapies for a range of neurological disorders.
合成方法
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. While the synthesis of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can be challenging, it is a crucial step in the development of this compound for scientific research.
科学研究应用
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of certain enzymes involved in the development of various diseases. As a result, this compound has been identified as a potential drug candidate for the treatment of a range of diseases, including cancer, Alzheimer's disease, and diabetes.
属性
CAS 编号 |
150018-65-8 |
|---|---|
产品名称 |
tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide |
分子式 |
C5H8N2O3S |
分子量 |
176.2 g/mol |
IUPAC 名称 |
1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |
InChI |
InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8) |
InChI 键 |
AMZLQADVZUGEDR-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
规范 SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
同义词 |
Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



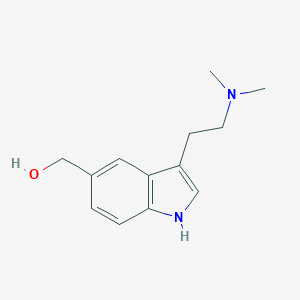
![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)
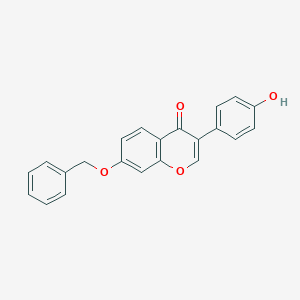
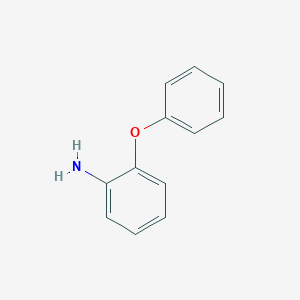
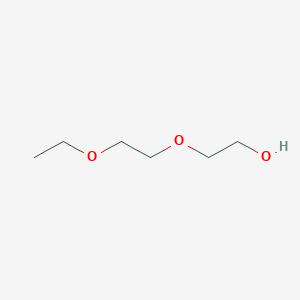

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
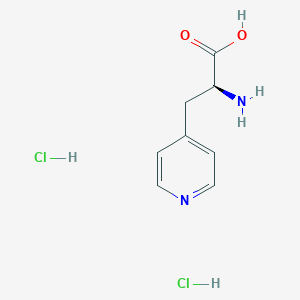
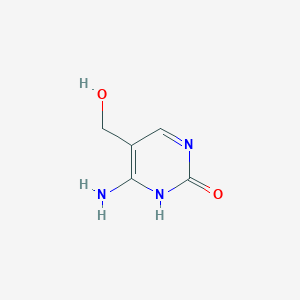
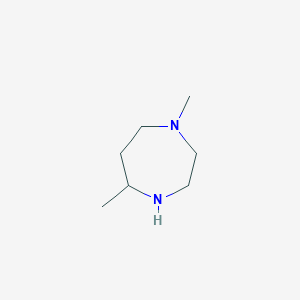
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)

